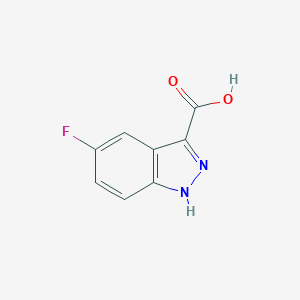

5-fluoro-1H-indazole-3-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHIMKNXBUKQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566735 | |

| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-96-9 | |

| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Indazole Core As a Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govpnrjournal.com This designation is attributed to its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. nih.govresearchgate.net The structural rigidity and synthetic tractability of the indazole nucleus make it an ideal framework for the development of new therapeutic agents. austinpublishinggroup.com

Indazole derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govnih.govresearchgate.net This versatility has led to the successful development and marketing of several drugs incorporating the indazole core. These compounds serve as crucial treatments for various conditions, highlighting the therapeutic importance of this heterocyclic system. nih.govpnrjournal.com

Table 1: Examples of FDA-Approved Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Use | Mechanism of Action |

| Pazopanib | Treatment of renal cell carcinoma and soft tissue sarcoma nih.gov | Multikinase inhibitor nih.gov |

| Axitinib | Treatment of renal cell carcinoma nih.govpnrjournal.com | Tyrosine kinase inhibitor pnrjournal.com |

| Granisetron | Prevention of nausea and vomiting induced by chemotherapy nih.govpnrjournal.comaustinpublishinggroup.com | Selective 5-HT3 receptor antagonist nih.govaustinpublishinggroup.com |

| Entrectinib | Treatment of ROS-1 positive non-small cell lung cancer pnrjournal.com | Tyrosine kinase inhibitor pnrjournal.com |

The continued exploration of indazole-based compounds in clinical trials for a variety of diseases underscores its enduring role as a cornerstone in drug discovery and development. nih.gov

Strategic Importance of Fluorine Substitution in Bioactive Molecules

The incorporation of fluorine into drug candidates is a widely employed and highly effective strategy in medicinal chemistry. chimia.chresearchgate.net The unique properties of the fluorine atom can dramatically alter a molecule's physicochemical and pharmacokinetic profiles, often leading to enhanced therapeutic efficacy. chimia.chresearchgate.net Approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to its strategic value. wikipedia.org

The introduction of fluorine can influence a molecule in several key ways:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. wikipedia.orgnbinno.com Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation, thereby increasing the drug's half-life and duration of action. wikipedia.orgmdpi.com

Bioavailability and Lipophilicity : Fluorine substitution typically increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). wikipedia.org This can enhance absorption and cell membrane penetration, leading to improved bioavailability. chimia.chwikipedia.org

Binding Affinity : Due to its high electronegativity, fluorine can form favorable interactions, such as electrostatic or hydrogen bonds, with target proteins. researchgate.netnbinno.com This can lead to a significant increase in binding affinity and intrinsic potency compared to non-fluorinated analogues. chimia.chresearchgate.net

Conformational Control : The small size and steric influence of fluorine can alter the preferred conformation of a molecule, potentially locking it into a shape that is more favorable for binding to its biological target. researchgate.netnbinno.com

The judicious placement of fluorine atoms allows chemists to fine-tune the properties of a lead compound, transforming it into a more effective and "drug-like" molecule. researchgate.netnbinno.com

Overview of 5 Fluoro 1h Indazole 3 Carboxylic Acid As a Key Research Compound

This compound as a Versatile Pharmacophore in Drug Discovery Pipelines

The indazole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.gov Its derivatives are largely synthetic, as they are rarely found in nature, but have demonstrated a wide array of pharmacological activities. nih.gov The stability of the 1H-indazole tautomer makes it a reliable and attractive core for drug design. nih.gov The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. mdpi.com

Within this class, this compound serves as a particularly valuable building block and pharmacophore. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the carboxylic acid group at the 3-position provides a key interaction point with biological targets and a convenient handle for synthetic modification into amides and other functional groups. cymitquimica.comresearchgate.net This scaffold is a component of numerous small molecules investigated for diverse therapeutic purposes, including oncology, neurology, and inflammation, establishing it as a "privileged structure" in drug discovery pipelines. mdpi.comjocpr.com Its ability to form the foundation for compounds targeting a range of receptors and enzymes underscores its importance as a versatile pharmacophore. nih.govresearchgate.net

Development of Novel Therapeutic Agents Targeting Specific Disease Areas

The structural attributes of the this compound core have been exploited to develop novel therapeutic candidates for specific and challenging diseases.

The indazole scaffold is a core component of several FDA-approved anti-cancer drugs, highlighting its significance in oncology. rsc.org Research into derivatives of this compound has yielded compounds with potent antiproliferative activity against various cancer cell lines.

One study reported a series of indazole derivatives, among which compound 2f demonstrated significant growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org In studies using the 4T1 breast cancer cell line, compound 2f was found to inhibit cell proliferation and colony formation. rsc.org Its mechanism of action involves the induction of apoptosis, which was linked to the upregulation of cleaved caspase-3 and Bax proteins and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Furthermore, the compound was observed to decrease the mitochondrial membrane potential and increase levels of reactive oxygen species (ROS) in 4T1 cells. rsc.org It also disrupted cancer cell migration and invasion, key processes in metastasis, by reducing matrix metalloproteinase-9 (MMP9) and increasing its inhibitor, TIMP2. rsc.org

Another study focused on 1H-indazole-3-amine derivatives, where compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.gov This compound exhibited selectivity, being less toxic to normal HEK-293 cells (IC₅₀ = 33.2 µM). nih.gov Mechanistic studies suggested that compound 6o induces apoptosis and affects the cell cycle, possibly through the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway. nih.gov

The table below summarizes the anti-cancer activity of selected indazole derivatives.

| Compound | Cell Line | Activity Type | IC₅₀ (µM) |

| 2f | Various | Growth Inhibition | 0.23 - 1.15 |

| 6o | K562 (Leukemia) | Inhibition | 5.15 |

| 6o | HEK-293 (Normal) | Cytotoxicity | 33.2 |

Derivatives of indazole-3-carboxylic acid have been identified as key starting materials for compounds targeting the central nervous system. Specifically, they are used in the synthesis of agonists and partial agonists of the nicotinic α-7 receptor, which is implicated in conditions such as Alzheimer's disease and schizophrenia. google.com The development of agents that modulate this receptor is a significant area of neurological research. google.com

Furthermore, research into new 1H-indazole-3-carboxamide derivatives has led to the discovery of potent and selective serotonin (B10506) 4 receptor (5-HT₄R) antagonists. nih.gov One such derivative, compound 12g , not only demonstrated high selectivity for the 5-HT₄R but also showed a significant antinociceptive effect in animal models of analgesia. nih.gov This suggests a potential application for these compounds in the management of pain, a key symptom in many neurological and other chronic conditions. nih.gov While direct neuroprotective studies on this compound itself are not extensively detailed, the successful development of derivatives targeting key neurological receptors highlights the scaffold's potential in this therapeutic area.

The indazole core is present in established non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine, indicating its utility in treating inflammation. nih.gov Research has expanded on this, exploring new indazole-based compounds for anti-inflammatory and pain-relief applications.

Coordination compounds formed between indazole-3-carboxylic acid and transition metal ions have shown significant anti-inflammatory effects. nih.gov In one study, complexes with iron (4 ) and manganese (5 ) demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide-activated macrophages, reaching inhibition levels close to 80% at 48 hours and over 90% at 72 hours. nih.gov Since NO is a key mediator in the inflammatory process, its inhibition is a primary target for anti-inflammatory drugs.

The analgesic potential of indazole derivatives is also an active area of investigation. As mentioned previously, the 1H-indazole-3-carboxamide derivative 12g was identified as a selective 5-HT₄R antagonist with significant antinociceptive effects in animal models. nih.gov This dual activity profile, combining receptor selectivity with analgesic action, makes it an interesting lead for developing new pain management therapies. nih.gov

Enzymatic Inhibition Studies

The this compound scaffold has been instrumental in designing inhibitors for specific enzymes that are critical targets in disease, particularly in the field of immuno-oncology.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tumor immune escape. mdpi.comnih.gov By catalyzing the first and rate-limiting step in tryptophan metabolism, IDO1 depletes the local environment of this essential amino acid and produces metabolites like kynurenine (B1673888), which collectively suppress the function of immune T cells. mdpi.comnih.gov Overexpression of IDO1 is observed in many cancer types and is associated with poor prognosis, making it a high-priority target for cancer immunotherapy. nih.govmdpi.com

The indazole scaffold has been explored for the development of novel IDO1 inhibitors. In one study, a series of N′-hydroxyindazolecarboximidamides were designed and synthesized. mdpi.com Among these, compound 8a was found to inhibit IDO1, affecting both tryptophan depletion and kynurenine production. mdpi.com Molecular docking studies suggested that this compound binds to the IDO1 active site in a manner similar to the well-known inhibitor epacadostat. mdpi.comresearchgate.net Although the inhibitory activities were moderate, the study identified the indazole scaffold as a useful starting point for further optimization. mdpi.com

Another study focused on icotinib-linked 1,2,3-triazole derivatives as potential IDO1 inhibitors. frontiersin.org This research yielded several compounds with significant inhibitory activity. Notably, compound a17 emerged as the most potent derivative with an IC₅₀ value of 0.37 μM. frontiersin.org Molecular modeling suggested these derivatives bind to the ferrous form of IDO1, forming a coordinate bond with the heme iron. frontiersin.org

The table below presents the IDO1 inhibitory activity of a selected indazole derivative.

| Compound | Target Enzyme | Activity Type | IC₅₀ (µM) |

| a17 | IDO1 | Inhibition | 0.37 |

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition Research

Derivatives of the indazole core are a significant area of research for the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. google.com Researchers have designed and synthesized novel series of FGFR1 inhibitors bearing the indazole scaffold. mdpi.com

One study focused on a fragment-based virtual screening approach to identify potent FGFR1 inhibitors. mdpi.com This led to the discovery of compound 9d , an indazole derivative, which demonstrated excellent kinase inhibitory activity with a half-maximal inhibitory concentration (IC50) of 15.0 nM and modest anti-proliferative activity against cancer cells (IC50 = 785.8 nM). mdpi.com Through further optimization, derivative 9u emerged as a highly potent inhibitor with an FGFR1 enzymatic IC50 of 3.3 nM and improved cellular activity (IC50 = 468.2 nM). mdpi.com Molecular docking studies suggest these compounds bind effectively within the kinase's active site. mdpi.com Another research effort also identified 1H-indazole-based fragments that could inhibit FGFR1, FGFR2, and FGFR3 in the micromolar range (0.8–90 μM), demonstrating the scaffold's utility in developing selective or pan-FGFR inhibitors. nih.gov

| Compound | Target | Enzymatic IC50 (nM) | Cellular Activity IC50 (nM) |

|---|---|---|---|

| 9d | FGFR1 | 15.0 | 785.8 |

| 9u | FGFR1 | 3.3 | 468.2 |

Calcium-Release Activated Calcium (CRAC) Channel Blockade Investigations

The this compound framework has been utilized to develop potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of intracellular calcium signaling, particularly in immune cells like mast cells. nih.govnih.gov Aberrant mast cell activation contributes to numerous inflammatory and autoimmune diseases. nih.gov

Structure-activity relationship (SAR) studies on a series of indazole-3-carboxamides revealed their ability to inhibit calcium influx and stabilize mast cells. nih.gov A critical finding was the importance of the amide linker's regiochemistry; the indazole-3-carboxamide configuration was essential for activity. nih.govnih.gov For instance, compound 12d proved to be a potent CRAC channel blocker, inhibiting calcium influx with an IC50 of 0.67 µM. biosynth.com This blockade of calcium signaling translated into functional inhibition of mast cell degranulation, as measured by the suppression of β-hexosaminidase and tumor necrosis factor-alpha (TNFα) release, with IC50 values of 1.10 µM and 0.28 µM, respectively. nih.govbiosynth.com In contrast, its reverse amide isomer, 9c , was inactive even at a concentration of 100 µM, highlighting the precise structural requirements for CRAC channel inhibition. nih.gov

| Compound | Ca2+ Influx IC50 (µM) | β-Hexosaminidase Release IC50 (µM) | TNFα Production IC50 (µM) |

|---|---|---|---|

| 12a | 1.51 | 2.50 | 0.56 |

| 12d | 0.67 | 1.10 | 0.28 |

| 12e | 3.06 | 3.20 | 0.81 |

| 9c | >100 (Inactive) | - | - |

Other Enzyme Modulation Studies (e.g., Hexokinase Inhibition)

While specific research targeting hexokinase inhibition with this compound derivatives is not prominent in the reviewed literature, the broader indazole-3-carboxamide scaffold has been successfully employed to develop inhibitors for other important enzyme classes.

A notable example is the development of potent and selective inhibitors for p21-activated kinase 1 (PAK1), a recognized target in cancer for its role in cell progression, migration, and invasion. rsc.org Through a fragment-based screening approach, researchers identified 1H-indazole-3-carboxamide derivatives as a promising chemical scaffold for PAK1 inhibition. rsc.org The representative compound 30l from this series exhibited excellent enzymatic inhibition of PAK1 with an IC50 of 9.8 nM and demonstrated high selectivity against a panel of 29 other kinases. rsc.org This work underscores the versatility of the indazole-3-carboxamide core in designing highly specific enzyme inhibitors beyond the more commonly studied kinase families. rsc.org

| Compound | Target | Enzymatic IC50 (nM) |

|---|---|---|

| 30l | PAK1 | 9.8 |

Receptor Agonist and Antagonist Research

Synthetic Cannabinoid Receptor Agonism (e.g., CB1 Receptor Interactions)

The this compound backbone is a core structural feature in a number of potent synthetic cannabinoid receptor agonists (SCRAs). These substances mimic the effects of Δ9-tetrahydrocannabinol (THC) by acting as agonists at the human cannabinoid receptor subtype-1 (CB1). researchgate.net The indazole-3-carboxamide structure, often with a 5-fluoro substitution on an N-alkyl chain (e.g., a 5-fluoropentyl group), is common among some of the most prevalent and potent classes of synthetic cannabinoids.

Examples include compounds like 5F-MDMB-PINACA and 5F-AB-PINACA . rsc.org The fluorine substitution at the terminal position of the pentyl chain is a frequent modification in these molecules, which is believed to enhance potency. These compounds are high-affinity ligands for the CB1 receptor and are significantly more potent than THC. researchgate.net The enantiospecific synthesis and biological evaluation of these indazole-3-carboxamides have been a focus of forensic and pharmacological research to understand their activity and metabolism. rsc.org

Serotonin (5-HT) Receptor Modulation

Indazole-3-carboxylic acid derivatives have also been explored as modulators of serotonin (5-HT) receptors. Specifically, research has led to the identification of potent and selective antagonists for the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel involved in, among other things, the vomiting reflex, making its antagonists effective antiemetic agents.

In one study, structural modifications of a lead compound led to the identification of a series of indazoles as potent 5-HT3 receptor antagonists. Compound 6g (BRL 43694) from this series was found to be particularly potent and selective, proving to be a highly effective agent against chemotherapy-induced emesis in both preclinical and clinical settings. Further research has investigated indazole derivatives linked to a piperazine (B1678402) scaffold as multi-target ligands for both serotonin and dopamine (B1211576) receptors, with potential applications in treating schizophrenia.

Modulating Cellular Pathways and Biological Processes (e.g., Apoptosis Induction, Signaling Pathway Disruption)

The engagement of this compound derivatives with their respective enzyme or receptor targets leads to the modulation of critical cellular pathways and biological processes.

In the context of oncology, FGFR kinase inhibitors disrupt the downstream signaling pathways that promote cancer cell growth, proliferation, and survival. mdpi.com Similarly, the inhibition of PAK1 by indazole-3-carboxamide derivatives has been shown to suppress the migration and invasion of breast cancer cells by downregulating the expression of Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT). rsc.org

In immunology, the blockade of CRAC channels directly modulates calcium-dependent signaling pathways. This interference has been shown to prevent the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor crucial for the expression of pro-inflammatory cytokines. nih.gov This disruption of the Ca2+-NFAT signaling axis is a key mechanism behind the observed inhibition of TNFα production and mast cell degranulation. nih.govbiosynth.com

The interaction of synthetic cannabinoid derivatives with the CB1 receptor initiates a cascade of intracellular signaling events typical of G-protein coupled receptors, leading to the modulation of neurotransmitter release and other neuronal activities. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Fluoro 1h Indazole 3 Carboxylic Acid Scaffolds

Elucidation of Key Structural Elements for Biological Activity and Target Selectivity

The biological activity of derivatives of 5-fluoro-1H-indazole-3-carboxylic acid is dictated by a combination of key structural elements that govern their interaction with specific biological targets. The indazole core itself, being a bioisostere of indole, provides a crucial framework for establishing interactions within protein binding sites. The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, while the bicyclic aromatic system can engage in π-stacking and hydrophobic interactions.

The carboxylic acid group at the C3-position is a critical functional group, often serving as a key anchoring point to the target protein through the formation of salt bridges or strong hydrogen bonds with basic amino acid residues such as arginine or lysine. However, in many active derivatives, this carboxylic acid is converted to a carboxamide, which introduces an additional vector for hydrogen bonding and allows for the exploration of further substituent effects. For instance, in a series of indazole-3-carboxamides developed as p21-activated kinase 1 (PAK1) inhibitors, the carboxamide linkage was found to be a crucial element for activity. nih.gov

Target selectivity is often achieved by exploiting the different subpockets of the target's binding site. The strategic placement of substituents on the indazole ring and on the C3-carboxamide moiety can lead to enhanced affinity and selectivity for the desired target over off-targets. For example, in the development of PAK1 inhibitors, it was discovered that substituting an appropriate hydrophobic ring into a deep back pocket of the kinase and introducing a hydrophilic group into the bulk solvent region were critical for achieving both high potency and selectivity. nih.gov This highlights the importance of a detailed understanding of the target's three-dimensional structure in guiding the design of selective ligands.

Impact of Fluorine Substitution Position on Biological Potency and Efficacy

The position of the fluorine atom on the indazole ring has a profound impact on the biological potency and efficacy of the resulting compounds. The introduction of fluorine can alter the electronic properties of the aromatic system, influence the pKa of the indazole N-H, and affect the molecule's lipophilicity and metabolic stability. nih.gov

A compelling example of the positional importance of fluorine is seen in the development of Rho kinase (ROCK1) inhibitors. A comparative study of fluorinated indazoles revealed a dramatic difference in potency based on the fluorine position. An indazole derivative with fluorine at the C4-position exhibited low potency with a half-maximal inhibitory concentration (IC50) of 2500 nM. In stark contrast, moving the fluorine atom to the C6-position resulted in a significant enhancement of ROCK1 inhibitory potency, with an IC50 value of just 14 nM. nih.gov This demonstrates that even a subtle change in the location of the fluorine atom can lead to a greater than 178-fold increase in potency. Furthermore, the 6-fluoroindazole derivative also showed a dramatic increase in oral bioavailability, reaching 61%. nih.gov

This pronounced effect is likely due to the different electronic environments created by the fluorine at each position, which in turn influences the binding interactions with the target protein. It underscores the critical need for systematic evaluation of fluorine substitution patterns during the lead optimization process.

| Compound | Fluorine Position | Target | IC50 (nM) |

| 51 | C4 | ROCK1 | 2500 |

| 52 | C6 | ROCK1 | 14 |

Influence of Substituents on the Indazole Ring System

Substituents at the C4 and C6 positions of the indazole ring play a crucial role in modulating the target interaction profiles of this compound derivatives. These positions are often solvent-exposed or can interact with specific subpockets of a binding site, and therefore, the nature of the substituent can significantly impact potency and selectivity.

In the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, structure-activity relationship studies have indicated that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold are crucial for inhibitory activity. researchgate.net The interactions of the 1H-indazole motif with the ferrous ion of the heme group and with hydrophobic pockets A and B of the enzyme are key to its inhibitory effect, and substituents at C4 and C6 can fine-tune these interactions. researchgate.net

For a series of indazole arylsulfonamides acting as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), it was found that only small groups were tolerated at the C5, C6, or C7 positions, with a preference for C6-substituted analogues. researchgate.net Specifically, a 6-fluoro substituent was incorporated into some of the more potent analogues. researchgate.net This suggests that steric bulk at these positions can be detrimental to binding, while small, electronegative groups can be favorable.

The introduction of aryl groups at the C3 and C6 positions of the indazole scaffold can significantly influence inhibitory activities by providing additional opportunities for hydrophobic, π-stacking, and other non-covalent interactions with the target protein.

While direct C3-aryl substitution on the this compound core is less commonly explored in the immediate literature, the closely related indazole-3-carboxamides provide valuable insights. In these derivatives, the aryl group is attached via the amide linkage. For calcium-release activated calcium (CRAC) channel blockers, the nature of the aryl amine component of the carboxamide at the C3 position profoundly affects activity. For instance, a 1-(2,4-dichlorobenzyl)-indazole-3-carboxamide bearing a 3-fluoro-4-pyridyl group was found to be a potent blocker of calcium influx with a sub-micromolar IC50. nih.gov In contrast, a derivative with a 3,5-difluoro-4-pyridyl group was only weakly active. nih.gov This highlights the sensitivity of the target to the electronic and steric properties of the C3-aryl moiety.

Regarding C6-aryl substitution, studies on 7-azaindole (B17877) derivatives, which are structurally related to indazoles, have shown that the addition of an aryl group at the C6 position can significantly enhance inhibitory activity against HIV-1 integrase. nih.gov This enhancement is attributed to the additional interactions the C6-aryl group can make within the enzyme's active site. It is plausible that a similar strategy of introducing aryl groups at the C6 position of the 5-fluoro-1H-indazole scaffold could lead to improved potency for various targets.

Regioselective N-Alkylation and its Pharmacological Implications (e.g., on potency and efficacy)

The indazole ring possesses two nitrogen atoms, N1 and N2, that can be alkylated, leading to the formation of regioisomers with potentially distinct pharmacological profiles. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. jocpr.com The regioselectivity of N-alkylation is influenced by several factors, including the steric and electronic properties of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent). jocpr.com

For instance, in the alkylation of various C3-substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide generally favors N1-alkylation. Specifically, for indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents, greater than 99% N1-regioselectivity was observed. Conversely, employing C7-substituted indazoles with electron-withdrawing groups like NO2 or CO2Me can lead to excellent N2-regioselectivity (≥ 96%).

| Indazole Substituent | Alkylation Condition | Major Isomer |

| 3-Carboxymethyl | NaH, THF, Alkyl Bromide | N1 (>99%) |

| 3-tert-Butyl | NaH, THF, Alkyl Bromide | N1 (>99%) |

| 3-COMe | NaH, THF, Alkyl Bromide | N1 (>99%) |

| 3-Carboxamide | NaH, THF, Alkyl Bromide | N1 (>99%) |

| 7-NO2 | NaH, THF, Alkyl Bromide | N2 (≥96%) |

| 7-CO2Me | NaH, THF, Alkyl Bromide | N2 (≥96%) |

Rational Design and Optimization Strategies for Enhanced Potency, Selectivity, and Desired Biological Pathway Modulation

The rational design and optimization of derivatives of this compound rely on a deep understanding of the SAR and SPR principles discussed previously, often aided by computational modeling and structural biology. A key strategy involves identifying a "hit" compound with modest activity and then systematically modifying its structure to enhance its potency, selectivity, and pharmacokinetic properties.

A fragment-based screening approach has been successfully employed to identify 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov This method involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create more potent leads. Subsequent SAR analysis of these leads revealed that the introduction of a hydrophobic ring into a deep back pocket of the enzyme and a hydrophilic group into the bulk solvent region were critical for improving inhibitory activity and selectivity. nih.gov

Molecular docking studies can provide valuable insights into the binding modes of these inhibitors, helping to rationalize observed SAR and guide the design of new analogs. For instance, in the development of indazole-based diarylurea derivatives as anticancer agents, molecular docking was used to explore the interaction mechanisms with the target protein, c-kit, and to rationalize the observed SAR. researchgate.net

The optimization process also involves fine-tuning the physicochemical properties of the compounds to ensure they have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The fluorine atom at the 5-position can contribute positively to this by enhancing metabolic stability and lipophilicity. nih.gov By combining these rational design strategies, it is possible to systematically optimize this compound derivatives to generate potent, selective, and drug-like candidates for a wide range of therapeutic applications.

Computational and Theoretical Investigations in the Research of 5 Fluoro 1h Indazole 3 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-fluoro-1H-indazole-3-carboxylic acid, docking simulations are crucial for identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. This method is foundational in structure-based drug design.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding energy. These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the indazole ring can participate in π-stacking with aromatic residues like tyrosine or phenylalanine, the carboxylic acid group can form strong hydrogen bonds with polar residues like arginine or lysine, and the fluorine atom can engage in favorable halogen bonding or hydrophobic interactions. researchgate.netjocpr.com

Molecular docking studies on related indazole derivatives have shown that the indazole core is a critical scaffold for binding to various enzymes, including kinases and hypoxia-inducible factor-1α (HIF-1α). researchgate.netnih.gov By analogy, docking this compound against a panel of cancer-related proteins could predict its most likely biological targets and mechanisms of action.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.2 | LYS78 | Hydrogen Bond (Carboxylate) |

| Estimated Inhibition Constant (Ki) | 250 nM | GLU95 | Hydrogen Bond (Indazole NH) |

| Ligand Efficiency | 0.35 | PHE150 | π-π Stacking (Indazole Ring) |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. nih.gov For this compound, DFT can be used to calculate its optimized geometry, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability |

| Dipole Moment | 3.8 Debye | Reflects molecular polarity |

Computational Approaches to Structure-Activity and Structure-Property Optimization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net For this compound, these approaches are used to guide the design of new analogs with improved potency and selectivity.

A 3D-QSAR study would involve creating a library of virtual derivatives by modifying the core structure of this compound (e.g., changing the position of the fluorine atom, substituting the carboxylic acid). nih.gov For each derivative, various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated. A statistical model is then built to establish a mathematical relationship between these descriptors and the observed biological activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov This significantly accelerates the optimization process.

Conformational Analysis and Molecular Dynamics Simulations for Understanding Dynamic Interactions

While molecular docking provides a static picture of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net MD simulations apply the laws of classical mechanics to model the movements of atoms and molecules, providing insights into the flexibility of both the ligand and the protein binding site. ajchem-a.comnih.gov

For this compound, an MD simulation would typically start with the best-docked pose in the active site of a target protein. nih.gov The simulation, run over nanoseconds or microseconds, would reveal the stability of the binding pose, the persistence of key interactions (like hydrogen bonds), and any conformational changes in the protein or ligand upon binding. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of its components. ajchem-a.com This dynamic understanding is crucial for accurately predicting binding affinity and designing more effective inhibitors.

Virtual Screening and Lead Optimization through Advanced Computational Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov this compound can serve as a starting point, or "query," for a similarity-based virtual screen to find commercially available compounds with similar structures and potentially similar activities. Alternatively, its docked pose can be used to create a pharmacophore model—an ensemble of essential steric and electronic features—which is then used to screen databases for diverse compounds that fit the model. nih.gov

Once initial "hits" are identified, computational lead optimization techniques are employed to refine their properties. nih.govfrontiersin.org This involves iterative structural modifications guided by computational predictions. Advanced methods like Free Energy Perturbation (FEP) can calculate the relative binding affinities of a series of closely related analogs with high accuracy, providing a powerful tool to guide the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a viable drug candidate. escholarship.org

Future Perspectives and Emerging Research Directions for 5 Fluoro 1h Indazole 3 Carboxylic Acid

Development of Next-Generation Indazole-Based Therapeutics with Improved Profiles

The future development of therapeutics derived from the 5-fluoro-1H-indazole-3-carboxylic acid scaffold is centered on enhancing their pharmacological and pharmacokinetic profiles. Researchers are actively pursuing structural modifications to achieve greater potency, higher selectivity, and improved drug-like properties.

A key strategy involves structure-based drug design and knowledge-based approaches to optimize the interaction of indazole derivatives with their biological targets. For instance, the optimization of indazole amide-based compounds has led to potent inhibitors of extracellular signal-regulated kinase (ERK1/2), which are crucial in cancer pathways. nih.gov Similarly, modifications to the zinc-binding group (ZBG) of indazole-based histone deacetylase (HDAC) inhibitors are being explored to improve pharmacokinetic properties. One study showed that replacing a hydroxamic acid-based ZBG with an ethyl hydrazide significantly enhanced oral bioavailability from 1.2% to 53%, creating a more viable clinical candidate. nih.gov

Improving pharmacokinetic profiles, such as bioavailability and half-life, is a critical goal. Research has demonstrated that targeted modifications, like the creation of (S)-3-fluoropyrrolidine derivatives, can yield compounds with good bioavailability (F = 83%) and selectivity against specific biological targets. nih.gov These advancements underscore a strategic shift towards designing molecules with not just potent activity but also the necessary stability and absorption for effective therapeutic use. researchgate.netencyclopedia.pub

Exploration of Novel Biological Targets and Therapeutic Areas

While indazole derivatives are well-known as kinase inhibitors, ongoing research is significantly broadening their therapeutic potential by identifying novel biological targets and expanding into new disease areas. nih.gov

Oncology: Beyond established targets like VEGFR2, researchers are designing indazole derivatives to inhibit other key proteins in cancer progression. nih.gov These include:

Aurora Kinases: Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B, which are critical for cell division. nih.govnih.gov

Histone Deacetylases (HDACs): Isoform-selective HDAC inhibitors are being developed, with compounds showing high potency against HDAC6, an attractive anticancer target. nih.gov

Tyrosine Threonine Kinase (TTK): Computational studies have guided the design of indazole derivatives as potent TTK inhibitors. longdom.org

Fibroblast Growth Factor Receptor 1 (FGFR1): Virtual screening has identified indazole derivatives that inhibit FGFR1 with nanomolar efficacy. benthamdirect.com

Neurodegenerative Disorders: The indazole scaffold is emerging as a promising framework for treating conditions like Parkinson's and Alzheimer's disease. ingentaconnect.comnih.govmdpi.com Key targets in this area include:

Leucine-Rich Repeat Kinase 2 (LRRK2): The LRRK2 antagonist MLi-2, an indazole-based compound, has shown significant efficacy in models of neurodegeneration. researchgate.net

Monoamine Oxidases (MAO): Indazole-5-carboxamides have demonstrated a strong affinity for MAO, presenting potential therapeutic avenues for Parkinson's disease. researchgate.netresearchgate.net

Glycogen Synthase Kinase 3 (GSK3): Indazole derivatives have been developed as inhibitors of GSK3, a kinase implicated in various neurological disorders. nih.govingentaconnect.com

Cardiovascular Diseases: Research is also extending into cardiovascular applications, with indazole derivatives being investigated as inhibitors of targets like p38α MAPK and Rho kinase to address conditions such as cardiomyopathy and hypertension. nih.govbenthamdirect.comnih.gov

The table below summarizes some of the novel biological targets being explored for indazole-based compounds.

| Target Protein Family | Specific Target | Therapeutic Area |

| Kinases | Aurora Kinase A/B | Cancer |

| Kinases | TTK | Cancer |

| Kinases | LRRK2, GSK3 | Neurodegenerative Disorders |

| Kinases | p38 MAPK, Rho kinase | Cardiovascular Disease |

| Epigenetic Modifiers | HDAC6 | Cancer |

Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of the indazole scaffold is evolving with the development of more efficient, sustainable, and scalable methodologies. These advanced techniques are crucial for facilitating the rapid discovery and production of novel derivatives.

Catalyst-Based Approaches: Significant progress has been made using transition-metal catalysts to improve the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com Various metals, including cobalt(III), rhodium(III), palladium, and copper, are used to catalyze C-H bond functionalization, cyclization, and amination reactions, which are key steps in forming the indazole ring. nih.govnih.gov These catalyst-based methods allow for the creation of a wide array of indazole derivatives. researchgate.net

Green Chemistry and Novel Technologies: There is a growing emphasis on developing environmentally benign synthetic routes. benthamdirect.com This includes the use of natural catalysts, such as lemon peel powder, and leveraging technologies like microwave-assisted reactions to accelerate synthesis and reduce the need for harsh solvents. researchgate.net Furthermore, flow chemistry is emerging as a powerful tool for indazole synthesis. acs.orgresearchgate.netacs.org Flow reactors offer enhanced safety, scalability, and control over reaction conditions, making them ideal for producing pharmaceutically relevant indazole fragments on demand. acs.orgmdpi.commdpi.com

Metal-Free Synthesis: To further improve the sustainability and cost-effectiveness of synthesis, metal-free reaction pathways are being explored. One such method involves the reaction of N-tosylhydrazones with nitroaromatic compounds, providing a practical and environmentally friendly alternative to metal-catalyzed processes. nih.gov

Synergistic Approaches in Combination Therapies for Complex Diseases

The complexity of diseases like cancer often necessitates therapeutic strategies that target multiple biological pathways simultaneously. Indazole derivatives are being investigated for their potential in combination therapies, where they can act synergistically with other drugs to enhance efficacy and overcome resistance.

A notable example is the use of novel carbohydrate-substituted indazole derivatives in combination with Receptor Tyrosine Kinase (RTK) inhibitors for cancer therapy. Studies have shown that certain indazole compounds can significantly enhance the in-vivo efficacy of RTK inhibitors in both sensitive and insensitive tumor models without apparent toxicity. This synergistic effect may be due to the indazole derivative targeting a protein like SGLT1, which in turn destabilizes receptor tyrosine kinases, making the cancer cells more susceptible to the RTK inhibitor.

The concept of molecular hybridization is also being applied, where the indazole scaffold is combined with other pharmacologically active moieties to create a single molecule with multiple mechanisms of action. mdpi.com This approach can address drug resistance and potentially lead to more effective treatments. mdpi.com The use of combination therapies is a promising strategy, particularly for salvaging patients who are refractory to monotherapy. mdpi.com

Application in Chemical Biology Tools and Probes for Mechanistic Studies

Beyond their direct therapeutic applications, highly potent and selective indazole derivatives serve as valuable chemical biology tools for elucidating complex biological processes. As precisely targeted inhibitors, they can be used as molecular probes to study the function of specific enzymes and pathways.

For example, selective inhibitors of kinases like ERK1/2 or HDAC6 can be used in cellular assays to probe the roles of these enzymes in cell signaling, proliferation, and gene expression. nih.govnih.gov The development of indazole derivatives with high selectivity for different Aurora kinase isoforms allows researchers to dissect the specific functions of each isoform. nih.govnih.gov

Furthermore, synthetic methodologies are enabling the incorporation of reporter tags or functional groups for target identification. Techniques like click chemistry can be used with modified indazole derivatives to covalently link them to their protein targets, which can then be identified using mass spectrometry. This approach was successfully used to identify SGLT1 as a target for a novel indazole compound. Such mechanistic studies are crucial for understanding how these compounds exert their biological effects and for discovering new therapeutic targets. The insights gained from using these molecules as chemical probes can, in turn, guide the design of the next generation of more effective and selective drugs. nih.gov

Q & A

Q. What are the key hazards associated with this compound, and how can exposure risks be minimized?

- Methodological Answer: Hazards include respiratory irritation (GHS07) and potential mutagenicity (GHS08). Follow SDS guidelines: use NIOSH-certified respirators (N95) for aerosols, and implement engineering controls (local exhaust ventilation). Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.